molecular formula C5H14ClNOS B13461593 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride

Cat. No.: B13461593
M. Wt: 171.69 g/mol
InChI Key: WLUYCYVJSOVCPT-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride (CAS 2866322-03-2) is a chemical compound offered for research and development purposes. With the molecular formula C5H14ClNOS and a molecular weight of 171.69 g/mol , this compound features both an amino group and a thioether-linked ethanol moiety in its structure, as represented by the SMILES notation "NCCCSCCO.Cl" . This unique structure makes it a valuable intermediate in organic synthesis and materials science research. It is supplied as a research-grade material with a purity of 98% . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions at 2-8°C are recommended to maintain stability . Researchers can procure this compound in various quantities, with availability typically within 2-3 weeks . For comprehensive safety information, including hazard statements and precautionary measures, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C5H14ClNOS

Molecular Weight

171.69 g/mol

IUPAC Name

2-(3-aminopropylsulfanyl)ethanol;hydrochloride

InChI

InChI=1S/C5H13NOS.ClH/c6-2-1-4-8-5-3-7;/h7H,1-6H2;1H

InChI Key

WLUYCYVJSOVCPT-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCCO.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

2.1. General Synthetic Strategy

The synthesis of 2-[(3-aminopropyl)sulfanyl]ethan-1-ol hydrochloride generally involves the formation of a thioether bond between an aminoalkyl moiety and a hydroxyalkyl group. The process can be summarized in two main stages:

  • Formation of the thioether-linked amino alcohol
  • Conversion to the hydrochloride salt for enhanced solubility and stability

2.2. Stepwise Synthetic Route

Step 1: Thioether Bond Formation

  • Reactants: 3-aminopropylamine and 2-chloroethanol (or a similar haloethanol)
  • Mechanism: Nucleophilic substitution, where the thiol group (from a suitable thiol precursor) attacks the haloalkyl group, forming a thioether linkage.
  • Conditions: The reaction can be carried out in an aqueous or polar aprotic solvent. A base may be used to neutralize the hydrochloric acid generated if a haloalkyl is used.
  • Optimization: Reaction temperature, time, and concentration are adjusted to maximize yield.

Step 2: Hydrochloride Salt Formation

  • Process: The crude free base (2-[(3-aminopropyl)sulfanyl]ethan-1-ol) is dissolved in an appropriate solvent, and hydrochloric acid gas or aqueous hydrochloric acid is bubbled or added to the solution.
  • Outcome: The hydrochloride salt precipitates or remains in solution, depending on conditions. The product is isolated by filtration or evaporation.

2.3. Alternative Approaches

  • Use of Catalysts: Some protocols employ catalysts to enhance reaction rates and selectivity, particularly for the thioether bond formation step.
  • Solvent Selection: Aqueous media can improve solubility and facilitate purification, while polar aprotic solvents may increase reaction rates for nucleophilic substitution.
  • Purification: Recrystallization or chromatographic methods are used to purify the final hydrochloride salt, ensuring high purity for research or pharmaceutical use.

Table 1: Summary of Preparation Parameters

Step Reactants Solvent Catalyst/Base Temperature Yield Range Notes
Thioether Formation 3-aminopropylamine, 2-chloroethanol Water or polar aprotic Base (e.g., NaOH) 25–80°C 70–90% Nucleophilic substitution
Hydrochloride Formation Amino alcohol, HCl Ethanol, water 0–25°C 85–95% Salt precipitation or evaporation

Table 2: Key Reaction Variables and Outcomes

Variable Effect on Reaction
Solvent choice Aqueous media enhances solubility
Temperature Higher temperatures increase rate, may reduce selectivity
Base presence Neutralizes acid by-products
Reaction time Longer times may improve yield, risk of by-product formation

Detailed Research Outcomes

  • Yield Optimization: Adjusting the molar ratio of reactants and reaction time significantly influences the yield. Typical yields for the thioether formation step range from 70% to 90%.
  • Purity: The hydrochloride salt form typically achieves a purity of 95% or higher after recrystallization, as reported in commercial and laboratory preparations.
  • Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale industrial production, with minor adjustments to solvent volumes and reaction vessels.
  • Functional Group Reactivity: The amino and thioether groups present in the compound allow for further derivatization, making the compound a versatile intermediate in synthetic organic chemistry.

Professional Notes and Considerations

  • Safety: The use of haloalkyl compounds and hydrochloric acid requires appropriate safety measures, including fume hoods and personal protective equipment.
  • Environmental Impact: Aqueous-based methods are generally more environmentally benign compared to those using organic solvents.
  • Analytical Verification: Product identity and purity should be confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Sulfur

The thioether group (–S–CH<sub>2</sub>–) participates in alkylation and oxidation reactions:

Reaction TypeConditionsProductsMechanismReference
Alkylation3-Bromopropanamine in ethanol2-[(3-Aminopropyl)sulfanyl]ethyl derivativesS<sub>N</sub>2 displacement
OxidationH<sub>2</sub>O<sub>2</sub> or peracidsSulfoxide/sulfone derivativesElectrophilic addition

Example: Alkylation with 3-bromopropanamine yields adenosine diphosphate derivatives through thioether functionalization . Oxidation with hydrogen peroxide forms sulfoxides, enhancing polarity for pharmaceutical applications.

Amine Group Reactivity

The primary amine (–NH<sub>2</sub>) undergoes condensation and acylation :

Key Reactions:

  • Schiff base formation with aldehydes/ketones (e.g., chloroacetaldehyde), forming imidazo-purine derivatives .

  • Acylation with acetic anhydride under reflux (60–70°C), producing N-acetylated derivatives in >95% yields .

  • Sulfonamide synthesis via chlorosulfonation, yielding aminosulfonyl derivatives in dichloromethane at −30°C to +30°C .

Alcohol Functionality Reactions

The hydroxyl group (–OH) participates in esterification and etherification :

Reaction TypeReagentsProductsReference
EsterificationAcetic anhydride, H<sub>2</sub>SO<sub>4</sub>Acetylated derivatives
OxidationKMnO<sub>4</sub> or CrO<sub>3</sub>Carboxylic acid derivatives

The alcohol group’s reactivity aligns with secondary alcohol behavior, favoring E1/E2 elimination under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) to form alkenes .

Redox and Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Pt, Pd) due to its amine and thioether donor atoms. Coordination complexes enhance catalytic activity in hydrogenation reactions :

Example:

  • Hydrogenation of 4-methoxybenzylmethylketone using PtO<sub>2</sub> catalyst at 60°C produces chiral amines with >96% yield .

Stability and pH-Dependent Behavior

The hydrochloride salt improves aqueous solubility (5–10 g/L at 25°C) and stability against hydrolysis. Deprotonation at alkaline pH (≥9) liberates the free base, increasing nucleophilicity but reducing shelf life .

Comparative Reactivity Table

Functional GroupReactivity (vs. analogous compounds)Key Influencing Factors
ThioetherHigher nucleophilicity vs. ethersPolarizability of sulfur atom
Primary amineComparable to aliphatic aminesSteric hindrance from adjacent groups
AlcoholLower acidity vs. phenols (pKa ~16)Electron-donating sulfanyl group

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share key features such as sulfanyl groups, amine functionalities, or hydrochloride salts. Below is a comparative analysis based on data from Enamine Ltd.’s Building Blocks Catalogue () and synthetic pathways ():

Table 1: Structural and Physicochemical Comparison

Compound Name (Hydrochloride Salt) Molecular Weight CAS Number Key Structural Features Potential Applications
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol Not Provided Not Provided -S- linker, ethanol, aminopropyl chain Nucleotide analogs, drug synthesis
2-{[4-(Aminomethyl)phenyl]sulfanyl}ethan-1-ol (Cmpd 1) 219.74 EN300-26861113 Aromatic ring, -S- linker, ethanol Lipophilic drug intermediates
1-(2-Chlorothiophen-3-yl)methanamine (Cmpd 4) 243.67 EN300-26861278 Thiophene ring, chloro substituent, amine Heterocyclic chemistry, agrochemicals
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (Cmpd 7) 184.63 EN300-26862603 Pyrazolopyrimidine core, methyl group Kinase inhibitors, antiviral agents

Key Differences

Backbone Complexity: The target compound’s linear aminopropyl-ethanol structure contrasts with the aromatic or heterocyclic backbones of analogs like Compound 1 (phenyl) and Compound 7 (pyrazolopyrimidine). This impacts solubility and reactivity; for example, Compound 1’s phenyl group increases lipophilicity, whereas the target compound’s hydroxyl group enhances aqueous solubility.

Functional Group Reactivity: The aminopropyl chain in the target compound enables nucleophilic reactions (e.g., amide bond formation), similar to intermediates in nucleotide synthesis . In contrast, Compound 4’s thiophene-chloro group is suited for electrophilic aromatic substitution.

Biological Applications: The target compound’s structural simplicity makes it a versatile intermediate for modifying biomolecules (e.g., adenosine derivatives) , while Compound 7’s fused heterocycle aligns with kinase-targeted drug discovery.

Biological Activity

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride, a compound featuring both thiol and amine functional groups, has garnered attention in biological and chemical research due to its potential applications in modifying biomolecules and its unique reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. Additionally, the amine group facilitates hydrogen bonding and ionic interactions with other molecules, impacting their stability and activity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with proteins and other biomolecules. Notable activities include:

  • Modification of Proteins : The compound can modify proteins through thiol-disulfide exchange reactions, which are critical for protein folding and function.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens .
  • Potential Anticancer Applications : Due to its ability to interact with cellular components, there is potential for this compound to be explored in cancer treatment strategies, particularly in targeting specific proteins involved in cancer cell survival .

Research Findings

Several studies have investigated the biological implications of this compound:

  • Protein Interaction Studies : Research indicates that the compound can effectively modify cysteine residues in proteins, leading to functional changes. This property is leveraged in biochemical assays to study protein dynamics.
  • Antimicrobial Evaluation : A study assessing compounds similar to 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol showed moderate antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting a potential for broader applications in antimicrobial therapy .
  • Cancer Cell Studies : Investigations into the effects of the compound on cancer cells revealed that it could induce multipolar mitotic spindles in centrosome-amplified cells, leading to increased cell death rates. This mechanism highlights its potential as a therapeutic agent against certain cancers .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Protein ModificationAlters structure/function via disulfide bond formation
Antimicrobial ActivityModerate activity against E. coli, S. aureus
Cancer Cell InteractionInduces multipolar spindles; increases cell death

Case Study 1: Protein Modification

In a controlled laboratory setting, researchers utilized this compound to modify a model protein containing cysteine residues. The results demonstrated significant alterations in protein conformation and function, emphasizing the compound's utility in biochemical research.

Case Study 2: Antimicrobial Testing

A series of antimicrobial efficacy tests were conducted using various concentrations of the compound against Klebsiella pneumoniae. The results indicated a dose-dependent response, with notable inhibition at higher concentrations.

Case Study 3: Cancer Treatment Implications

A study focused on centrosome-amplified cancer cells treated with the compound showed a marked increase in multipolarity during mitosis. This finding suggests that the compound may disrupt normal cell division processes, presenting a potential avenue for anticancer drug development.

Q & A

Q. What in vitro assays evaluate the compound’s potential as a enzyme inhibitor or agonist?

  • Methodological Answer :
  • Kinase Inhibition : ADP-Glo™ Kinase Assay measures IC50_{50} values against kinases like PKA or PKC.
  • Receptor Activation : Calcium flux assays (FLIPR Tetra) using HEK293 cells expressing GPCRs quantify agonist/antagonist activity .

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